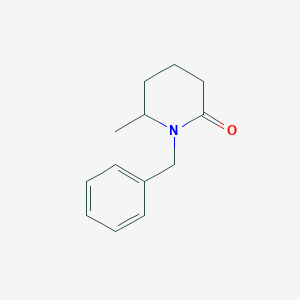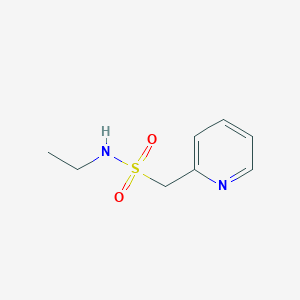
cis-1,3-Diacetamidocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,3-Diacetamidocyclohexane: is an organic compound characterized by a cyclohexane ring substituted with two acetamido groups at the 1 and 3 positions in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Diacetamidocyclohexane typically involves the reaction of cyclohexane derivatives with acetamide under specific conditions. One common method includes the use of cyclohexane-1,3-diamine as a starting material, which undergoes acetylation with acetic anhydride to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: cis-1,3-Diacetamidocyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido groups to amines.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
cis-1,3-Diacetamidocyclohexane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-1,3-Diacetamidocyclohexane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
cis-1,3-Diaminocyclohexane: Similar structure but with amino groups instead of acetamido groups.
cis-1,3-Dimethylcyclohexane: Similar cyclohexane ring but with methyl groups instead of acetamido groups.
Uniqueness: cis-1,3-Diacetamidocyclohexane is unique due to the presence of acetamido groups, which impart distinct chemical and biological properties compared to its analogs. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
32189-20-1 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
N-[(1R,3S)-3-acetamidocyclohexyl]acetamide |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10+ |
Clave InChI |
SIJKWVBXFDJWOY-AOOOYVTPSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CCC[C@@H](C1)NC(=O)C |
SMILES canónico |
CC(=O)NC1CCCC(C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(imidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13963829.png)





![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)


![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
